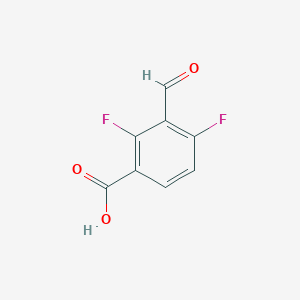

2,4-difluoro-3-formylbenzoic acid

Description

General Overview of Difluorinated Aromatic Systems in Chemical Synthesis

The introduction of fluorine atoms into aromatic systems can dramatically alter the physical, chemical, and biological properties of the parent molecule. Difluorinated aromatic compounds, in particular, are of significant interest due to the unique effects of the two fluorine atoms. These effects include increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties. The strong electron-withdrawing nature of fluorine can influence the reactivity of other functional groups on the aromatic ring, making these systems valuable synthons for the construction of complex molecules. The strategic placement of two fluorine atoms can also be used to block metabolic pathways or to fine-tune the acidity of nearby functional groups.

Significance of Functionalized Benzoic Acid Scaffolds as Synthetic Motifs

Functionalized benzoic acid scaffolds serve as crucial building blocks in the synthesis of a diverse range of organic compounds. researchgate.net The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. sigmaaldrich.com Furthermore, the aromatic ring can be substituted with various groups that can direct subsequent reactions or contribute to the final properties of the target molecule. In medicinal chemistry, the benzoic acid moiety is a common feature in many drugs, where it can participate in hydrogen bonding interactions with biological receptors. The ability to introduce multiple functional groups onto the benzoic acid scaffold allows for the precise tuning of a molecule's properties, making these compounds invaluable in drug discovery and materials science. researchgate.net

Research Landscape of 2,4-Difluoro-3-formylbenzoic Acid and Related Compounds

The research landscape of this compound is primarily centered on its role as a key intermediate in the synthesis of more complex heterocyclic compounds, particularly quinoline-4-carboxylic acids. researchgate.net These quinoline (B57606) derivatives are known for their significant biological activities, including antibacterial and anticancer properties.

The specific arrangement of the functional groups in this compound—two fluorine atoms, a formyl group, and a carboxylic acid group—makes it a highly valuable and versatile precursor. The formyl and carboxylic acid groups provide reactive sites for cyclization reactions, while the difluoro substitution pattern influences the electronic properties and reactivity of the aromatic ring.

A significant application of this compound is in the Gould-Jacobs reaction or similar cyclization strategies to produce quinolone derivatives. For instance, the condensation of this compound with anilines or other suitable nitrogen-containing nucleophiles can lead to the formation of the quinoline core structure. The fluorine atoms at the 2- and 4-positions of the benzoic acid starting material are often retained in the final quinoline product, where they can contribute to the biological activity of the molecule.

While direct and extensive research on this compound as a standalone compound is not widely documented, its importance is underscored by its frequent appearance as a critical starting material in patents and research articles describing the synthesis of novel therapeutic agents. The investigation of related compounds, such as other substituted and fluorinated benzoic acids, further highlights the broad interest in this class of molecules for constructing complex and functionally rich organic structures.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₂O₃ | uni.lu |

| Molecular Weight | 186.11 g/mol | uni.lu |

| InChI | InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | uni.lu |

| InChIKey | QYBCFUZTCWGXAJ-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)C=O)F | uni.lu |

| Predicted XlogP | 1.1 | uni.lu |

| Monoisotopic Mass | 186.01285 Da | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBCFUZTCWGXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2,4 Difluoro 3 Formylbenzoic Acid

Targeted Synthesis Approaches

Targeted synthesis approaches for 2,4-difluoro-3-formylbenzoic acid are centered on the precise introduction and manipulation of functional groups on a fluorinated benzene (B151609) ring. These methods often involve multi-step sequences to achieve the desired molecular architecture with high purity and yield.

Regioselective Functionalization of Fluorinated Benzoic Acid Precursors

The regioselective functionalization of fluorinated benzoic acid precursors is a cornerstone in the synthesis of this compound. The directing effects of the fluorine and carboxylic acid groups on the aromatic ring are harnessed to introduce substituents at specific positions. A common precursor for this synthesis is 2,4-difluorobenzoic acid. The strong electron-withdrawing nature of the two fluorine atoms and the carboxyl group deactivates the aromatic ring towards electrophilic substitution, but the positions ortho to the fluorine atoms are the most activated for nucleophilic attack or metalation.

One prominent method involves the direct lithiation of a protected form of 2,4-difluorobenzoic acid. The directing effect of the substituents guides the metalation to the desired position, which is then followed by formylation. For instance, starting from 2,4-difluorobenzoic acid, the carboxylic acid group can be protected, followed by a directed ortho-metalation and subsequent reaction with a formylating agent to introduce the aldehyde group at the 3-position.

Introduction and Interconversion of Formyl and Carboxylic Acid Groups

The introduction of the formyl and carboxylic acid groups onto the difluorobenzene core is a critical aspect of the synthesis. The formyl group is typically introduced using a formylating agent after a metalation step. Common formylating agents include N,N-dimethylformamide (DMF).

Alternatively, the formyl group can be derived from other functional groups. For example, a hydroxymethyl group can be oxidized to an aldehyde. The interconversion of functional groups is a powerful strategy. For instance, a methyl group at the 3-position could be oxidized to a formyl group, or a nitrile group could be reduced to an aldehyde. The carboxylic acid group is often present from the start in the precursor, 2,4-difluorobenzoic acid, or it can be introduced by the carboxylation of an organometallic intermediate.

Multi-Step Reaction Sequences for Complex Architectures

The synthesis of this compound is inherently a multi-step process that requires careful planning and execution to achieve the desired product with high selectivity. A representative synthetic sequence often begins with a commercially available difluorobenzene derivative.

A common pathway starts with 2,4-difluorotoluene. This starting material can undergo oxidation of the methyl group to a carboxylic acid, followed by a directed functionalization at the 3-position. Another approach involves the initial formylation of a suitable difluorobenzene precursor, followed by the introduction of the carboxylic acid group. The choice of the synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the need to avoid or manage the formation of isomers.

Metalation-Directed Synthesis

Metalation-directed synthesis, particularly using organolithium reagents, is a powerful tool for the regioselective functionalization of aromatic compounds, including the synthesis of this compound.

Directed ortho Metalation (DoM) in the Synthesis of Substituted Difluorobenzoic Acids

Directed ortho metalation (DoM) is a highly effective strategy for the regioselective deprotonation and subsequent functionalization of substituted aromatic rings. In the context of synthesizing this compound, a directing group on the benzene ring directs the deprotonation to an adjacent ortho position. The carboxylic acid group of 2,4-difluorobenzoic acid can act as a directing group, although its acidity requires it to be deprotonated first with a suitable base. The two fluorine atoms also influence the regioselectivity of the metalation.

The DoM of doubly-protected 2,4-difluorobenzoic acid derivatives has been explored. For instance, the protection of the carboxylic acid as an oxazoline (B21484) or a secondary amide can facilitate the DoM process. The lithiation is typically carried out using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting aryllithium species is then quenched with an electrophile, such as DMF, to introduce the formyl group at the 3-position.

Chelation-Assisted Lithiation and Functionalization

Chelation-assisted lithiation is a specific type of DoM where the directing group coordinates to the lithium cation of the organolithium reagent, enhancing the acidity of the ortho proton and stabilizing the resulting aryllithium intermediate. This pre-complexation leads to a highly regioselective deprotonation.

In the synthesis of this compound, the carboxylic acid group (or a protected derivative) can act as a chelating directing group. The lithiation of 2,4-difluorobenzoic acid itself with two equivalents of a strong lithium amide base can lead to the formation of a dilithiated species, where one lithium is on the carboxylate and the other is at the 3-position, directed by the combined effects of the carboxylate and the fluorine atoms. Subsequent reaction with a formylating agent yields the desired product. The efficiency and regioselectivity of this process are highly dependent on the choice of base, solvent, and reaction temperature.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry. beilstein-journals.org These reactions are prized for their high atom economy, efficiency, and ability to rapidly generate molecular diversity. mdpi.com Formylbenzoic acid and its derivatives are particularly well-suited as substrates for MCRs.

Formylbenzoic acid derivatives serve as versatile building blocks in a variety of MCRs, enabling the construction of intricate molecular frameworks. nih.gov The presence of both a carboxylic acid and an aldehyde group allows for sequential or concerted reactions, leading to highly functionalized products. For instance, 2-formylbenzoic acid is extensively used in Ugi-type and Mannich-type multicomponent reactions to produce functionalized lactams. nih.gov These reactions typically involve the initial formation of an imine from the aldehyde and a primary amine, which is then intercepted by a nucleophile (an isocyanide in the Ugi reaction or an enol/enolate in the Mannich reaction), followed by an intramolecular cyclization involving the carboxylic acid group. nih.gov

This strategic approach allows for the one-pot synthesis of complex heterocyclic structures that would otherwise require lengthy, multi-step sequences. nih.gov The utility of these reactions has been demonstrated in the preparation of diverse libraries of compounds for drug discovery and materials science. nih.gov The principles governing the reactivity of 2-formylbenzoic acid are directly applicable to its fluorinated analogue, this compound, positioning it as a key precursor for advanced, fluorine-containing molecular scaffolds.

The application of MCRs to formylbenzoic acids has led to the development of a wide array of novel heterocyclic scaffolds. A prominent example is the synthesis of isoindolinones, which are core structures in many biologically active compounds. nih.gov Three-component reactions combining 2-formylbenzoic acid, an amine, and a third component have been developed to yield various substituted isoindolinones. nih.gov One such approach involves the indium-catalyzed reaction of 2-formylbenzoic acid, an amine, and a fluorinated silyl (B83357) enol ether to produce 3-difluoroalkylisoindolinone derivatives. nih.gov

Another significant application is the synthesis of isoindoloquinazolinone derivatives through a three-component cyclization of 2-formylbenzoic acid, amines, and isatoic anhydrides. nih.gov This reaction, which can be promoted by catalysts like montmorillonite (B579905) K10 or simply by using acetic acid as a solvent, efficiently constructs a fused N-heterocyclic ring system. nih.gov Furthermore, a diastereoselective, one-pot Kabachnik–Fields reaction of 2-formylbenzoic acid, an amine, and dimethyl phosphonate (B1237965) under solvent-free conditions yields isoindolin-1-one-3-phosphonates, demonstrating the power of MCRs to create stereochemically complex heterocycles. beilstein-journals.org

Table 1: Synthesis of Heterocyclic Scaffolds via MCRs with 2-Formylbenzoic Acid

| Reaction Type | Reactants | Product Scaffold | Catalyst/Conditions | Yield | Diastereomeric Ratio (dr) | Reference |

| Kabachnik–Fields | 2-Formylbenzoic acid, (S)-Methylbenzylamine, Dimethyl phosphonate | Isoindolin-1-one-3-phosphonate | Solvent-free, 80 °C | 75% | 95:5 | beilstein-journals.org |

| Mannich/Lactamization | 2-Formylbenzoic acid, Aromatic/Aliphatic Amines, Fluorinated Silyl Ethers | 3-Difluoroalkylisoindolinone | Indium catalyst | - | - | nih.gov |

| Cyclization | 2-Formylbenzoic acid, Amines, Isatoic Anhydrides | Isoindoloquinazolinone | Montmorillonite K10 / EtOH | - | - | nih.gov |

| Cyclization | 2-Formylbenzoic acid, Amines, Isatoic Anhydrides | Isoindoloquinazolinone | Acetic Acid | 80-92% | - | nih.gov |

Catalytic Methodologies in Fluorinated Aromatic Synthesis

The introduction of fluorine atoms into aromatic rings profoundly alters the physical, chemical, and biological properties of molecules. Catalytic methods are essential for the precise and efficient synthesis and transformation of fluorinated aromatics like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions. beilstein-journals.org This methodology is particularly relevant for the functionalization of fluorinated aromatic compounds. mdpi.com The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates. acs.org

In the context of fluorinated aryl systems, photoredox catalysis can be used to generate aryl radicals from aryl halides or other precursors. thieme-connect.de These highly reactive intermediates can then participate in carbon-carbon bond-forming reactions. For example, photoredox catalysis can facilitate the trifluoromethylation of arenes or the coupling of aryl radicals with various partners. mdpi.com The mild nature of these reactions ensures high functional group tolerance, making it a suitable strategy for late-stage functionalization of complex molecules. thieme-connect.de The development of photoredox methods for direct C-F bond formation further highlights the expanding scope of this technology in fluorine chemistry. nih.gov

Acid catalysis plays a crucial role in many transformations involving formylbenzoic acid derivatives. Simple acids like acetic acid can act as both a solvent and a catalyst in multicomponent reactions to produce heterocyclic systems. nih.gov Solid acid catalysts, such as montmorillonite K10, offer advantages like recyclability and ease of handling in similar transformations. nih.gov

A key challenge and opportunity in the synthesis of complex molecules is the control of stereochemistry. MCRs involving formylbenzoic acids can be rendered highly diastereoselective. A notable example is the solvent- and catalyst-free, one-pot reaction of 2-formylbenzoic acid with a chiral amine and dimethyl phosphonate. beilstein-journals.org This modified Kabachnik–Fields reaction proceeds at 80 °C to afford isoindolin-1-one-3-phosphonates with excellent diastereoselectivity. beilstein-journals.org The use of (S)-methylbenzylamine, for instance, results in the corresponding phosphonate product in high yield and a 95:5 diastereomeric ratio, showcasing a high degree of stereocontrol without the need for complex catalysts or additives. beilstein-journals.org This level of diastereoselectivity is critical for the synthesis of enantiopure compounds for pharmaceutical applications.

Table 2: Diastereoselective Synthesis of Isoindolin-1-one-3-phosphonates

| Amine Component | Temperature | Yield | Diastereomeric Ratio (dr) | Reference |

| (S)-Methylbenzylamine | 80 °C | 75% | 95:5 | beilstein-journals.org |

| Aromatic Amines (Aniline) | 90 °C | 14% (after 5 days) | - | beilstein-journals.org |

Elucidation of Reaction Mechanisms and Regiochemical Control

Mechanistic Investigations of Formyl Group Reactivity in Difluorinated Systems

The formyl group in 2,4-difluoro-3-formylbenzoic acid is a key reactive site. In difluorinated systems, the electronic environment significantly influences the reactivity of the aldehyde. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the benzene (B151609) ring. This effect, in turn, influences the electrophilicity of the formyl carbon.

The reactivity of the formyl group is central to many synthetic transformations. For instance, o-formylbenzoic acid, a related compound, readily reacts with hydrazides to form hydrazones. researchgate.net This reaction proceeds via the aldehyde form of the molecule. researchgate.net Similarly, the formyl group in 4-bromo-3-formylbenzoic acid is reactive towards nucleophiles, enabling a variety of substitution and addition reactions. It can be oxidized to a carboxylic acid or reduced to a primary alcohol.

For this compound, the formyl group's reactivity is expected to be modulated by the two fluorine atoms. These electron-withdrawing groups would likely enhance the electrophilic character of the formyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Table 1: Anticipated Reactivity of the Formyl Group

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | 2,4-difluoro-3-(hydroxymethyl)benzoic acid |

| Oxidation | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄) | 2,4-difluorobenzene-1,3-dicarboxylic acid |

| Wittig Reaction | Phosphonium Ylides (R₃P=CHR') | Alkene derivative |

Stereochemical Outcomes in Cycloaddition Reactions (e.g., Povarov Reactions)

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and quinolines, typically involving an aniline (B41778), an aldehyde, and an activated alkene. The reaction proceeds via an imine formed from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene.

While specific studies on this compound in Povarov reactions are not readily found, its use as the aldehyde component would be expected to influence the stereochemical outcome. The electronic nature and steric hindrance of the substituents on the aromatic ring of the aldehyde can direct the approach of the dienophile to the imine, thereby controlling the stereochemistry of the newly formed chiral centers in the product.

In a broader context, novel variations of the Povarov reaction have been developed, such as an iodine-mediated formal [3+2+1] cycloaddition to synthesize substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org This demonstrates the adaptability of the reaction, although it deviates from the traditional pathway involving a pre-formed aldehyde. organic-chemistry.org The stereochemical control in such reactions is a critical aspect of their utility in asymmetric synthesis.

Regioselectivity Control in Aromatic Functionalization Processes, including Halogenation

Further functionalization of the this compound ring is directed by the existing substituents. The carboxylic acid and formyl groups are deactivating and meta-directing, while the fluorine atoms are deactivating but ortho, para-directing. The positions open for electrophilic aromatic substitution are C5 and C6.

The directing effects of the substituents are summarized below:

-COOH (at C1): Meta-directing (to C3, C5). Deactivating.

-F (at C2): Ortho, para-directing (to C1, C3, C5). Deactivating.

-CHO (at C3): Meta-directing (to C1, C5). Deactivating.

-F (at C4): Ortho, para-directing (to C3, C5). Deactivating.

Considering the combined influence, the C5 position is the most likely site for electrophilic attack. It is meta to the deactivating carboxyl and formyl groups and ortho/para to the directing fluorine atoms.

For halogenation, such as bromination, electrophilic aromatic substitution would be the operative mechanism. The regioselectivity would be dictated by the interplay of the directing effects of the existing functional groups. For example, the bromination of 3-formylbenzoic acid can be achieved using N-bromosuccinimide (NBS).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product |

|---|---|

| Br⁺ (from Br₂/FeBr₃) | 5-bromo-2,4-difluoro-3-formylbenzoic acid |

| NO₂⁺ (from HNO₃/H₂SO₄) | 2,4-difluoro-5-nitro-3-formylbenzoic acid |

Role of Fluorine Substituents in Reaction Pathways and Selectivity

The two fluorine substituents on the aromatic ring of this compound play a crucial role in its reactivity and selectivity.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic substitution. However, fluorine can also donate electron density through a resonance effect (+M) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the strong inductive effect of the two fluorine atoms, combined with the deactivating carboxyl and formyl groups, makes the aromatic ring significantly electron-deficient.

Steric Effects: The fluorine atom is relatively small, so its steric hindrance is less pronounced compared to other halogens like chlorine or bromine. However, the presence of two fluorine atoms adjacent to the formyl and carboxylic acid groups can still influence the approach of reagents and affect the conformation of the molecule.

Influence on Acidity and Reactivity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group compared to non-fluorinated benzoic acid. As previously mentioned, it also enhances the electrophilicity of the formyl carbon, making it more prone to nucleophilic attack.

Derivative Chemistry and Applications in Material Precursor Synthesis

Synthesis and Characterization of Novel Derivatives of 2,4-Difluoro-3-formylbenzoic Acid

The strategic positioning of three distinct functional groups on the benzene (B151609) ring of this compound allows for a wide range of chemical modifications. This multifunctionality enables chemists to selectively target and transform each group, leading to the generation of novel derivatives with tailored properties.

Boronic Acid Derivatives and Their Reactivity

Boronic acids are organoboron compounds that have gained prominence as versatile intermediates in organic synthesis, particularly in cross-coupling reactions. wiley-vch.devt.edu The synthesis of boronic acid derivatives of this compound introduces a highly valuable functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These derivatives are typically prepared through methods such as the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a suitable halogenated precursor with a diboron (B99234) reagent. sigmaaldrich.comorganic-chemistry.org

The reactivity of these boronic acid derivatives is noteworthy. The boronic acid moiety can readily undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides, enabling the construction of complex biaryl structures and extended conjugated systems. Furthermore, the presence of the aldehyde and carboxylic acid groups offers opportunities for subsequent transformations, allowing for the creation of multifunctional molecules with potential applications in medicinal chemistry and materials science. nih.gov For instance, a related compound, 3-borono-2-fluoro-4-formylbenzoic acid, highlights the accessibility of such derivatives. bldpharm.com

Conversion to Various Functional Groups (e.g., vinyl, other aldehydes)

The aldehyde and carboxylic acid functionalities of this compound are amenable to a wide range of chemical transformations, enabling its conversion into a variety of other functional groups. Standard organic reactions can be employed to modify these groups, thereby expanding the synthetic utility of the core scaffold.

The aldehyde group can be converted to a vinyl group through olefination reactions, such as the Wittig reaction. This transformation is valuable for introducing unsaturation and for extending the carbon framework of the molecule. Additionally, the aldehyde can be oxidized to a second carboxylic acid group or reduced to a primary alcohol, providing further avenues for derivatization.

The carboxylic acid group can be converted to esters, amides, or acid halides, which are themselves versatile intermediates for further synthetic manipulations. For example, the conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions, allowing for the attachment of the difluorinated phenyl ring to other aromatic systems. The inherent reactivity of the aldehyde group is a key feature, as seen in the related compound 2-formylbenzoic acid, which can be reduced and otherwise modified. ebi.ac.ukwikipedia.org

Development of Heterocyclic Adducts

The aldehyde and carboxylic acid groups of this compound are ideally positioned to participate in condensation reactions with various dinucleophiles, leading to the formation of a wide array of heterocyclic adducts. This approach provides a direct and efficient route to complex heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

For example, reaction with hydrazine (B178648) derivatives can yield phthalazinone structures. Similarly, condensation with hydroxylamine (B1172632) can lead to the formation of benzoxazinone (B8607429) derivatives. The reaction with substituted anilines can be employed to construct quinoline-based frameworks. The difluoro substitution pattern on the aromatic ring can influence the reactivity and properties of the resulting heterocyclic adducts, potentially enhancing their biological activity or tuning their electronic properties for materials applications. The synthesis of furoxan derivatives from related fluorinated compounds highlights the utility of fluorine in developing novel heterocyclic systems. mdpi.com

Utility as Building Blocks for Advanced Organic Architectures

The versatility of this compound and its derivatives makes them highly valuable building blocks for the construction of more complex and advanced organic architectures. Their ability to participate in a variety of bond-forming reactions allows for the synthesis of polycyclic aromatic compounds, extended conjugated systems, and intricate heterocyclic frameworks.

Precursors for Polycyclic Aromatic Compounds and Extended Conjugated Systems

Polycyclic aromatic hydrocarbons (PAHs) and extended conjugated systems are classes of organic molecules with interesting photophysical and electronic properties, making them relevant in materials science, particularly for applications in organic electronics. nih.gov The strategic functionalization of this compound allows for its use as a key precursor in the synthesis of these complex structures.

Through reactions such as the Suzuki-Miyaura coupling of its boronic acid derivatives, it is possible to link the difluorinated phenyl ring to other aromatic units, thereby constructing larger polycyclic systems. The aldehyde and carboxylic acid groups can be utilized to direct the annulation of additional rings onto the core structure. For example, intramolecular cyclization reactions can be designed to form new fused ring systems, leading to the creation of novel PAHs with tailored electronic properties.

Intermediate in the Synthesis of Complex Heterocyclic Frameworks (e.g., Isoindolinones, Quinoline (B57606) Derivatives, Phthalazinones)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of a variety of complex heterocyclic frameworks that are known to possess important pharmacological activities.

Isoindolinones: The reaction of this compound with primary amines can lead to the formation of isoindolinone derivatives. These reactions often proceed through an initial condensation to form an imine, followed by an intramolecular cyclization. Isoindolinones are a common structural motif in many biologically active compounds. The synthesis of isoindolinones from the related 2-carboxybenzaldehyde (B143210) is a well-established route. wikipedia.org

Quinoline Derivatives: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties. semanticscholar.orgnih.govualberta.caresearchgate.net The Combes quinoline synthesis, or variations thereof, can be employed, where a β-dicarbonyl compound reacts with an aniline (B41778) derivative. In this context, derivatives of this compound can be strategically employed to introduce the difluorinated phenyl moiety into the final quinoline structure.

Phthalazinones: As mentioned previously, the condensation of this compound with hydrazine or its derivatives provides a direct route to phthalazinone derivatives. researchgate.netekb.egresearchgate.net Phthalazinones are known to exhibit a range of biological activities, and the introduction of the difluoro substitution pattern can modulate these properties.

The following table summarizes the key applications of this compound in the synthesis of complex heterocyclic frameworks:

| Heterocyclic Framework | Synthetic Approach | Key Reactants with this compound |

| Isoindolinones | Condensation and intramolecular cyclization | Primary amines |

| Quinoline Derivatives | Friedländer annulation or similar cyclocondensations | Compounds with an α-methylene ketone |

| Phthalazinones | Condensation | Hydrazine and its derivatives |

Integration of this compound Derivatives in Materials Science for Functional Applications

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal design element in the development of high-performance materials for optoelectronic applications. The compound this compound, with its unique substitution pattern of two electron-withdrawing fluorine atoms, a reactive aldehyde group, and a carboxylic acid moiety, presents itself as a versatile, albeit not widely documented, precursor for the synthesis of functional organic materials. While direct applications of this specific molecule in dyes and organic photovoltaics (OPVs) are not extensively reported in publicly available literature, its structural motifs suggest potential pathways for its integration into such materials.

The primary route for the application of this compound in materials science involves its derivatization into more complex, conjugated structures. The aldehyde and carboxylic acid functionalities serve as reactive handles for a variety of chemical transformations, enabling the construction of sophisticated molecular architectures.

In the realm of functional dyes, the core structure of this compound can be envisioned as a building block for various classes of chromophores. The aldehyde group is a key functional group for condensation reactions, a common strategy in dye synthesis. For instance, it can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetic acid derivatives, in Knoevenagel condensation reactions to form π-extended systems. The resulting vinyl-substituted benzoic acid could then act as an anchor group for attachment to semiconductor surfaces, a critical feature for sensitizers in dye-sensitized solar cells (DSSCs). The fluorine substituents would be expected to modulate the electronic properties of the resulting dye, potentially leading to favorable energy level alignment for efficient charge injection.

For organic photovoltaic applications, particularly in the design of non-fullerene acceptors (NFAs) and donor polymers for bulk heterojunction solar cells, the difluorinated aromatic core is of significant interest. Fluorination is a well-established strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of organic semiconductors. This can lead to higher open-circuit voltages (Voc) in solar cell devices.

One potential synthetic pathway involves the conversion of the 3-formylbenzoic acid moiety into a fused heterocyclic system, such as a difluorinated benzothiadiazole or benzoxadiazole unit. These electron-deficient heterocycles are prominent building blocks in state-of-the-art OPV materials. The synthesis of such fused systems would likely involve a multi-step sequence starting with the reaction of the ortho-formyl and amino derivatives, which could be obtained from the corresponding nitro compound.

While specific research detailing the performance of materials derived directly from this compound is scarce, we can extrapolate potential properties based on analogous fluorinated systems.

| Potential Derivative Class | Synthetic Approach | Potential Application | Anticipated Properties from Fluorination |

| Merocyanine Dyes | Knoevenagel condensation of the aldehyde with an active methylene compound. | Dye-Sensitized Solar Cells (DSSCs) | Enhanced electron injection efficiency, improved photostability. |

| Fluorinated Benzothiadiazole Polymers | Conversion of the acid to an ortho-diamino intermediate followed by cyclization with a sulfur-containing reagent. | Polymer Solar Cells (Donors/Acceptors) | Lowered HOMO/LUMO levels, increased Voc, potentially improved charge transport. |

| Fluorinated Benzoxadiazole Acceptors | Similar to benzothiadiazole, but using an oxygen-containing cyclization agent. | Non-Fullerene Acceptors in Organic Solar Cells | Fine-tuning of energy levels for optimal donor-acceptor matching. |

It is important to note that the synthesis and characterization of these potential derivatives would require significant experimental investigation to validate their performance in functional devices. The data presented here is based on established principles in materials chemistry and the known effects of fluorination on organic electronic materials. The lack of direct literature precedents underscores the novelty and unexplored potential of this compound as a precursor in materials science. Further research is warranted to explore the synthetic pathways and to evaluate the photophysical and electronic properties of materials derived from this intriguing building block.

Advanced Analytical and Computational Methodologies for Structural and Electronic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the intricate details of molecular structure. A combination of nuclear magnetic resonance, vibrational, electronic, and mass spectrometries provides a holistic view of 2,4-difluoro-3-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Molecular Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to map out its structure.

¹H NMR spectroscopy would provide information on the aromatic protons and the aldehyde proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine, carboxyl, and formyl groups. The coupling patterns (splitting) between adjacent protons would reveal their relative positions on the benzene (B151609) ring. The aldehyde proton is expected to appear as a distinct singlet at a downfield chemical shift.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbons in the carboxylic acid and aldehyde groups would be significantly downfield. The aromatic carbons' chemical shifts would be affected by the attached fluorine atoms, with the carbon-fluorine couplings providing additional structural confirmation.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. It would show distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would be highly sensitive to the electronic environment and the substitution pattern on the ring, providing unambiguous evidence for the 2,4-difluoro substitution.

Table 1: Predicted NMR Data for this compound (Note: This table is illustrative and based on general principles and data from similar compounds. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| -COOH | 12.0 - 13.0 | br s | - |

| -CHO | 10.0 - 10.5 | s | - |

| Ar-H | 7.5 - 8.5 | m | - |

| ¹³C | |||

| -COOH | 165 - 175 | s | - |

| -CHO | 185 - 195 | s | - |

| Ar-C | 110 - 160 | m | J(C-F) can be observed |

| ¹⁹F | |||

| F at C-2 | -110 to -130 | d | J(F-F) ~ 10-20 |

| F at C-4 | -100 to -120 | d | J(F-F) ~ 10-20 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR spectroscopy would reveal characteristic absorption bands for the various functional groups in this compound. Key expected vibrations include:

O-H stretch of the carboxylic acid, which would appear as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretches for both the carboxylic acid (around 1700-1725 cm⁻¹) and the aldehyde (around 1680-1700 cm⁻¹). These are typically strong and sharp peaks.

C-F stretches in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and symmetric stretches often give strong Raman signals, while the O-H stretch is typically weak. This can help in the unambiguous assignment of vibrational modes.

Studies on similar molecules like 2,4-difluorobenzoic acid have utilized FT-IR and FT-Raman spectroscopy in conjunction with quantum chemical calculations to provide a complete assignment of the vibrational spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: This table is illustrative and based on typical functional group absorption regions.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aldehyde | C=O stretch | 1680 - 1700 | Strong |

| Aldehyde | C-H stretch | 2700 - 2850 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| C-F | C-F stretch | 1000 - 1400 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the aromatic ring and the carbonyl groups in this compound would lead to characteristic π → π* and n → π* transitions.

The exact position of the maximum absorption (λmax) would be influenced by the substitution pattern on the benzene ring. The fluorine, carboxyl, and formyl groups can all affect the energy levels of the molecular orbitals. For instance, studies on substituted benzoic acids show that the electronic transitions are sensitive to the nature and position of the substituents. nih.gov It is expected that this compound would exhibit absorption bands in the UV region.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules are fluorescent, this technique can provide valuable information about the excited state properties of the compound if it does fluoresce.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (MALDI-TOF MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula, C₈H₄F₂O₃.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). For this compound, the loss of the formyl group (•CHO) would also be a likely fragmentation pathway.

While experimental mass spectra for this specific compound are not widely published, predicted collision cross-section data for various adducts of this compound are available, which can be used in ion mobility-mass spectrometry studies. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 187.02013 | 129.9 |

| [M+Na]⁺ | 209.00207 | 140.4 |

| [M-H]⁻ | 185.00557 | 130.6 |

| [M+NH₄]⁺ | 204.04667 | 149.4 |

| [M+K]⁺ | 224.97601 | 137.9 |

| [M+H-H₂O]⁺ | 169.01011 | 123.2 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles. This would confirm the planar structure of the benzene ring and the relative orientations of the carboxyl, formyl, and fluoro substituents.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing invaluable information about intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions that govern the solid-state properties of the compound. While no crystal structure for this compound is currently deposited in public databases, the analysis of related structures provides a basis for predicting its solid-state behavior.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental data. DFT calculations can be used to:

Optimize the molecular geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict vibrational frequencies , which aids in the assignment of experimental FT-IR and FT-Raman spectra. nih.gov

Calculate NMR chemical shifts , which can be correlated with experimental spectra to confirm structural assignments.

Determine electronic properties , such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy.

By combining these advanced analytical and computational methodologies, a comprehensive and scientifically accurate understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) for Ground State Properties, Molecular Conformation, and Energy Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the ground state properties of molecules with a favorable balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its equilibrium geometry, conformational preferences, and energetic profile.

By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the molecular structure can be optimized to find the lowest energy conformation. These calculations can elucidate key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the fluorine, formyl, and carboxylic acid groups on the benzene ring. The planarity of the molecule and the orientation of the substituents are key determinants of its chemical reactivity and intermolecular interactions. ijcce.ac.ir

The relative energies of different conformers, for instance, those arising from the rotation of the carboxyl and formyl groups, can be calculated to identify the most stable isomer. The energy difference between conformers can reveal the flexibility of the molecule and the barriers to internal rotation. Furthermore, DFT provides access to fundamental electronic properties such as the total electronic energy, which is a measure of the molecule's stability.

Table 1: Illustrative DFT Calculated Ground State Properties for this compound

| Property | Calculated Value |

| Total Electronic Energy | (Example) -837.5 Hartree |

| Dipole Moment | (Example) 3.5 Debye |

| Rotational Constants | (Example) A: 1.2 GHz, B: 0.5 GHz, C: 0.4 GHz |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Prediction

To understand the electronic excited states and the corresponding spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states.

These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). This allows for the assignment of absorption bands observed in experimental UV-Vis spectra. For instance, TD-DFT can help identify the transitions responsible for the principal absorption maxima and how they are influenced by the substituents on the aromatic ring. The choice of functional, such as CAM-B3LYP, is often critical for obtaining accurate predictions, especially for charge-transfer excitations. ijcce.ac.ir

The predicted electronic transitions are a direct consequence of the molecular orbital energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitability.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | (Example) 4.2 | (Example) 0.05 |

| S0 → S2 | (Example) 4.8 | (Example) 0.20 |

| S0 → S3 | (Example) 5.1 | (Example) 0.15 |

Note: The values in this table are illustrative and represent typical data obtained from TD-DFT calculations.

Ab Initio and Semi-Empirical Methods in Reaction Pathway Analysis

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for specific applications. For instance, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to benchmark DFT results for critical points on a potential energy surface.

In the context of reaction pathway analysis, both ab initio and semi-empirical methods can be employed to study the mechanisms of reactions involving this compound. For example, these methods can be used to locate transition states and calculate activation barriers for reactions such as nucleophilic addition to the formyl group or electrophilic substitution on the aromatic ring. While ab initio methods provide greater accuracy, semi-empirical methods, being computationally less demanding, can be suitable for preliminary explorations of reaction coordinates, especially for larger systems.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are also invaluable for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often implemented within a DFT framework, can be used to predict the ¹H and ¹³C chemical shifts. ijcce.ac.ir

These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus. By comparing the calculated chemical shifts with experimental data, the proposed molecular structure can be validated. Discrepancies between calculated and experimental shifts can point to specific conformational features or intermolecular interactions in solution that are not fully captured by the gas-phase calculations.

Similarly, the vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated using DFT. The calculated vibrational spectrum can be compared with the experimental spectrum to assign the observed vibrational modes to specific molecular motions, such as the stretching and bending of the C=O, C-F, and O-H bonds.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Carboxyl) | (Example) 168.5 |

| C (Formyl) | (Example) 190.2 |

| C1 | (Example) 125.4 |

| C2 (C-F) | (Example) 162.1 (d, J=250 Hz) |

| C3 (C-CHO) | (Example) 120.8 |

| C4 (C-F) | (Example) 165.3 (d, J=255 Hz) |

| C5 | (Example) 112.9 |

| C6 | (Example) 133.6 |

Note: The values in this table are illustrative and represent typical data obtained from NMR prediction calculations. The coupling constants (J) are indicative of fluorine-carbon coupling.

Future Research Directions and Translational Perspectives in Organic Chemistry

Development of More Efficient and Sustainable Synthetic Routes for 2,4-Difluoro-3-formylbenzoic Acid

The development of efficient and sustainable methods for synthesizing complex aromatic compounds is a cornerstone of modern organic chemistry. For this compound, future research is likely to focus on improving existing multi-step syntheses and developing novel, greener alternatives.

Currently, the synthesis of analogous fluorinated benzoic acids often involves classical multi-step procedures. For instance, the synthesis of compounds like 2,4-dichloro-3,5-difluorobenzoic acid and 3-chloro-2,4-difluoro-5-hydroxybenzoic acid typically involves a sequence of nitration, reduction of the nitro group to an amine, diazotization, and subsequent functionalization. researchgate.netsemanticscholar.org A similar approach could be envisioned for this compound, starting from a readily available difluorotoluene derivative. However, these traditional routes can suffer from drawbacks such as the use of harsh reagents, multiple intermediate purification steps, and the generation of significant waste.

Future research will likely aim to overcome these limitations. Key areas of investigation could include:

Catalytic C-H Activation/Functionalization: Directing group-assisted C-H formylation of a 2,4-difluorobenzoic acid precursor would be a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials and multiple transformations.

Flow Chemistry: Implementing the synthesis in a continuous-flow reactor could offer improved control over reaction parameters, enhanced safety for potentially hazardous reactions (like nitration or diazotization), and easier scalability. beilstein-journals.org

Biocatalysis: The use of engineered enzymes for selective oxidation or formylation reactions on the difluorobenzoic acid core could provide a highly sustainable and selective synthetic route.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multi-step Synthesis (e.g., Nitration, Reduction, Sandmeyer) | Utilizes well-established and understood reactions. | Often requires harsh conditions, multiple steps, and can generate significant waste. researchgate.netsemanticscholar.org |

| Direct C-H Formylation | High atom economy, fewer synthetic steps. | Requires development of specific catalysts and directing groups for regioselectivity. |

| Flow Chemistry | Improved safety, scalability, and reaction control. beilstein-journals.org | Initial setup costs can be high; optimization of flow parameters is required. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme development and optimization can be time-consuming; substrate scope may be limited. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a difluorophenyl ring—makes this compound a versatile platform for further chemical modification. Future research will undoubtedly focus on the selective functionalization of each of these sites to generate a diverse library of derivatives with unique properties.

The aldehyde and carboxylic acid moieties can undergo a wide range of classical transformations. However, the development of novel catalytic systems can offer milder conditions and improved selectivities. For example, the reduction of the aldehyde in the presence of the carboxylic acid, or vice versa, can be achieved with high chemoselectivity using tailored catalysts.

The difluorophenyl ring presents a particularly interesting target for modern catalytic methods. The carbon-fluorine bonds, while generally strong, can be activated under specific conditions. Furthermore, the C-H bonds on the aromatic ring are potential sites for late-stage functionalization.

Key areas for future exploration include:

Transition Metal-Catalyzed Cross-Coupling: The fluorine atoms could potentially be used as leaving groups in certain cross-coupling reactions, or the C-H bonds could be activated for direct arylation, alkenylation, or amination reactions. Palladium-catalyzed meta-C–H olefination of benzoic acid derivatives has been demonstrated, offering a potential pathway for functionalizing the C5 position of this compound. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could open up novel reaction pathways for the functionalization of the difluorophenyl ring, potentially through the generation of radical intermediates.

Organocatalysis: The use of small organic molecules as catalysts for the selective transformation of the aldehyde or for asymmetric reactions would be a valuable addition to the synthetic toolbox for this compound.

The table below outlines potential functionalization targets and the corresponding advanced catalytic approaches.

| Functional Group Target | Reaction Type | Catalytic System | Potential Outcome |

| Aldehyde | Asymmetric Aldol/Mannich | Organocatalysis | Enantiomerically enriched β-hydroxy or β-amino acid derivatives. |

| Carboxylic Acid | Esterification/Amidation | Flow Chemistry | Efficient and scalable production of esters and amides. |

| Aromatic C-H Bond | Direct Arylation/Alkenylation | Palladium Catalysis | Late-stage functionalization to build molecular complexity. nih.gov |

| Aromatic C-F Bond | Hydrodefluorination/Cross-Coupling | Transition Metal Catalysis | Selective replacement of fluorine to introduce new functional groups. |

Expansion of Applications in Functional Materials and Supramolecular Chemistry

The unique combination of a carboxylic acid group, capable of forming strong hydrogen bonds, and a highly fluorinated aromatic ring, which can participate in halogen bonding and π-π stacking interactions, makes this compound an excellent candidate for the construction of functional materials and complex supramolecular architectures.

The ability of carboxylic acids to form robust hydrogen-bonded dimers is a well-established principle in supramolecular chemistry. In the case of fluorinated benzoic acids, such as 2,6-difluorobenzoic acid, these dimers can be further organized into higher-order structures through C-H···F interactions. nih.govresearchgate.netresearchgate.net The presence of the additional formyl group in this compound adds another layer of potential intermolecular interactions, which could be exploited for the design of novel materials.

Future research in this area could focus on:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to create crystalline solids with desired properties, such as specific porosities for gas storage or separation. The interplay of hydrogen bonds (O-H···O) and halogen bonds (C-H···F) will be crucial in directing the crystal packing. nih.govresearchgate.netresearchgate.net

Liquid Crystals: The rigid, polar structure of this molecule suggests its potential use as a building block for liquid crystalline materials. Modification of the carboxylic acid and aldehyde groups could be used to tune the mesophase behavior.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the synthesis of MOFs. The fluorine atoms and the aldehyde group pointing into the pores of the framework could be used to fine-tune the chemical environment within the pores, leading to materials with applications in catalysis, sensing, or drug delivery.

Self-Assembled Monolayers: The compound could be used to form self-assembled monolayers on various surfaces, with the fluorinated part providing a hydrophobic or oleophobic interface.

The table below summarizes the potential applications in materials science.

| Application Area | Key Molecular Features | Potential Properties and Functions |

| Crystal Engineering | Carboxylic acid, fluorine atoms, formyl group | Controlled solid-state packing, porous materials. nih.govresearchgate.netresearchgate.net |

| Liquid Crystals | Rigid core, polarity | Tunable mesophase behavior for display technologies. |

| Metal-Organic Frameworks (MOFs) | Carboxylic acid linker | Catalysis, gas storage, chemical sensing. |

| Self-Assembled Monolayers | Fluorinated aromatic ring | Hydrophobic and oleophobic surfaces. man.ac.uk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4-difluoro-3-formylbenzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves halogenation of a benzoic acid precursor (e.g., via electrophilic substitution using fluorine sources like Selectfluor®) followed by formylation using the Vilsmeier-Haack reaction. Critical parameters include:

- Temperature : Lower temperatures (~0–5°C) reduce side reactions during halogenation.

- Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.

- Purification : Recrystallization in ethanol/water mixtures improves purity.

Yield optimization requires stoichiometric control of formylating agents (e.g., POCl₃/DMF) and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 10.1–10.3 ppm. Fluorine substituents cause deshielding of adjacent carbons (e.g., C-3 at δ 165–170 ppm in ¹³C NMR).

- IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹ (formyl) and broad O-H stretch at ~2500–3000 cm⁻¹ (carboxylic acid).

- X-ray Crystallography : Resolves positional ambiguities of fluorine atoms, as demonstrated in fluorinated benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers design and synthesize hydrazone derivatives of this compound to explore antimicrobial activity?

- Methodological Answer :

- Derivatization : React the formyl group with hydrazides (e.g., phenylhydrazine) in ethanol under reflux (2–4 hours). Monitor reaction progress via TLC.

- Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using minimum inhibitory concentration (MIC) assays. Structural modifications (e.g., electron-withdrawing groups on the hydrazone moiety) enhance activity, as shown in analogous difluorophenyl systems .

Q. What methodological approaches resolve discrepancies between computational models (e.g., DFT) and experimental spectral data in fluorinated benzoic acids?

- Methodological Answer :

- Validation : Cross-reference DFT-predicted NMR chemical shifts with experimental data from fluorinated analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid). Adjust basis sets (e.g., B3LYP/6-311++G**) to account for fluorine’s electronegativity.

- Crystallographic Data : Use X-ray structures to refine computational bond angles and torsional parameters. For example, fluorine’s van der Waals radius (1.47 Å) impacts packing efficiency in crystal lattices .

Q. What strategies mitigate challenges in regioselective functionalization of this compound for targeted drug delivery systems?

- Methodological Answer :

- Protective Groups : Temporarily protect the formyl group with ethylene glycol during Suzuki-Miyaura coupling to prevent side reactions.

- Directing Effects : Leverage fluorine’s meta-directing influence in electrophilic aromatic substitution. For example, nitration at the 5-position occurs preferentially in 2,4-difluoro systems.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with Pd(OAc)₂ catalysts to enhance cross-coupling efficiency, as reported in related difluoroaromatic syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.